molecular formula C21H31N3O3 B5649496 butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B5649496
M. Wt: 373.5 g/mol
InChI Key: HMOWYCQBGJXZRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives within the 3,9-diazaspiro[5.5]undecane family, including butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate, typically involves intramolecular spirocyclization of substituted pyridines. This process is facilitated by the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a catalyst, such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, multi-component reactions (MCRs) catalyzed by Et3N have been used to synthesize ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, underscoring the versatility in synthesizing diazaspiro[5.5]undecane derivatives (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a spiro framework that integrates pyridine and diazaspiro elements, contributing to their distinctive chemical behavior. The structural elucidation often involves X-ray diffraction techniques, providing insights into the arrangement of atoms within the molecule and the confirmation of the spirocyclic nature of these compounds (Zhu, 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including but not limited to, transformations involving the functionalization of the pyridine moiety, which plays a crucial role in dictating the compounds' reactivity and subsequent applications. The presence of reactive sites on the spirocyclic framework allows for further chemical modifications, enhancing the compound's utility in more specialized chemical syntheses (Jia Li et al., 2014).

properties

IUPAC Name

butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-3-16-27-20(26)23-14-10-21(11-15-23)9-7-19(25)24(17-21)13-8-18-6-4-5-12-22-18/h4-6,12H,2-3,7-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOWYCQBGJXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC2(CCC(=O)N(C2)CCC3=CC=CC=N3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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